N'-Benzyl-N-(2,5-dimethoxy-phenyl)-5-nitro-pyrimidine-2,4,6-triamine
Description
N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
Molecular Formula |
C19H20N6O4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O4/c1-28-13-8-9-15(29-2)14(10-13)22-19-23-17(20)16(25(26)27)18(24-19)21-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H4,20,21,22,23,24) |
InChI Key |
LBNUHXKDYFCYHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitro Group: Nitration reactions using reagents such as nitric acid or nitrating mixtures.
Substitution Reactions: Introducing the benzyl and dimethoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Controlling temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or catalytic hydrogenation.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N4-benzyl-N2-(2-methylphenyl)quinazoline-2,4-diamine: A similar compound with different substituents.
N4-benzyl-N2-(2,5-dimethoxyphenyl)pyrimidine-2,4,6-triamine: A compound with similar core structure but different functional groups.
Uniqueness
N4-benzyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
